molecular formula C21H26N2O3 B2687170 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 2034281-64-4

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B2687170
M. Wt: 354.45
InChI Key: CTGXNSUGDZPCMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find specific synthesis methods for your compound, both benzofuran and cyclohexene can be synthesized through various methods. For instance, benzofurans can be synthesized through the cyclization of 2-halophenols and acetylenes1. Cyclohexene can be synthesized from cyclohexanol through an elimination reaction2.



Molecular Structure Analysis

The molecular structure of your compound would be determined by the arrangement of the benzofuran and cyclohexene rings, as well as the propyl and ethyl groups attached to the oxalamide group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.



Chemical Reactions Analysis

Again, without specific information on your compound, it’s hard to predict its reactivity. However, benzofurans are known to undergo electrophilic substitution at the 2-position1, and cyclohexene can participate in addition reactions due to its double bond2.



Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • Lewis Acid-Catalyzed Synthesis : Research demonstrates the synthesis of 2,3-disubstituted benzofurans using acrolein dimer and 1,3-dicarbonyl compounds, highlighting methods that could potentially be applied to the synthesis of complex benzofuran derivatives like N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide (Huang et al., 2019).

  • Brønsted Acid Mediated Cascade Reaction : A unified protocol developed for constructing benzofuran derivatives could provide a foundational approach for synthesizing complex molecules, emphasizing the versatility of benzofuran in drug synthesis and its potential for creating bioactive compounds (Porcu et al., 2018).

Potential Therapeutic Applications

  • CYP19 (Aromatase) Inhibitors : Benzofuran derivatives have shown potent inhibitory activity against aromatase, suggesting potential applications in the development of therapeutic agents for conditions modulated by estrogen levels, such as breast cancer (Saberi et al., 2006).

Material Science Applications

  • Dielectric and Thermal Properties : The synthesis and characterization of a methacrylate polymer bearing a chalcone side group derived from a benzofuran compound underline the potential use of such complex molecules in material sciences, particularly in creating materials with specific thermal and dielectric properties (Çelik & Coskun, 2018).

Novel Synthetic Approaches

  • Acid-Catalyzed Rearrangement : The development of a novel synthetic approach to oxalamides from nitroaryl oxirane-2-carboxamides indicates the versatility of benzofuran derivatives in chemical synthesis, potentially paving the way for innovative methods to synthesize complex molecules like N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide (Mamedov et al., 2016).

Safety And Hazards

Without specific information on your compound, it’s hard to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on your compound would depend on its applications and current state of knowledge. Potential directions could include exploring its synthesis methods, studying its reactivity, or investigating its potential uses.


properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-20(21(25)23-14-12-16-7-2-1-3-8-16)22-13-6-10-18-15-17-9-4-5-11-19(17)26-18/h4-5,7,9,11,15H,1-3,6,8,10,12-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGXNSUGDZPCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

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